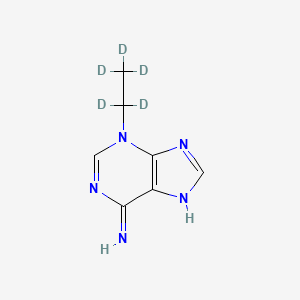
3-Ethyl Adenine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl Adenine-d5 is a chemical compound with the molecular formula C7H4D5N5 . It is categorized under stable isotopes and is not considered a hazardous compound .
Synthesis Analysis
While specific synthesis methods for 3-Ethyl Adenine-d5 were not found, adenine derivatives have been synthesized through various methods. For instance, a single-nucleotide resolution sequencing method of N6-adenine methylation sites in DNA and RNA has been described . Another study discussed the synthesis of adenine derivatives possessing 1,3,4-oxadiazole moiety with different S-alkyl group .Molecular Structure Analysis
The molecular weight of 3-Ethyl Adenine-d5 is 168.21 . Its IUPAC name is 3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine .Chemical Reactions Analysis
While specific chemical reactions involving 3-Ethyl Adenine-d5 were not found, adenine and its derivatives have been involved in various reactions. For example, a study showed that using sodium nitrite under acidic conditions, chemoselective deamination of unmethylated adenines readily occurs, without competing deamination of N6-adenine sites . Another study discussed the reactions of adenine with phenyl glycidyl ether depending on the solvent nature .Physical And Chemical Properties Analysis
3-Ethyl Adenine-d5 is a white solid with a molecular weight of 168.21 . It is slightly soluble in methanol .Aplicaciones Científicas De Investigación
Nucleic Acid Synthesis
3-Ethyl-d5-adenine is used in various research applications involving nucleic acid synthesis . The compound is commonly used in the development of nucleoside analogs that can be incorporated into DNA or RNA strands .
DNA Sequencing
This compound plays a significant role in DNA sequencing studies . The presence of the deuterium isotope in the compound enhances its stability, making it useful for various biological studies .
Gene Expression Studies
3-Ethyl-d5-adenine is used in gene expression studies . Researchers can study the effects of modified nucleosides on gene expression and DNA replication using this compound .
Development of Nucleoside Analogs
The compound is commonly used in the development of nucleoside analogs . These analogs can be incorporated into DNA or RNA strands, allowing researchers to study the effects of modified nucleosides on gene expression and DNA replication .
Pharmaceutical Industry
In addition to its research applications, 3-Ethyl-d5-adenine is also used in the pharmaceutical industry for the development of antiviral and anticancer drugs . Its unique structure and stable isotopic labeling make it a valuable tool for drug discovery and development .
Proteomics Research
3-Ethyl-d5-adenine is used as a biochemical for proteomics research . Its molecular formula is C7H4D5N5 and it has a molecular weight of 168.21 .
Overall, 3-Ethyl-d5-adenine is a versatile compound that has a wide range of applications in various fields of science and medicine. Its stability, solubility, and biological activity make it an essential tool for researchers and drug developers alike .
Mecanismo De Acción
Target of Action
3-Ethyl-d5-adenine, also known as 3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine or 3-Ethyl Adenine-d5, is a biochemical compound used in proteomics research It is known that adenine-based compounds generally interact with adenosine receptors . Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including central nervous, cardiovascular, peripheral, and immune systems .
Mode of Action
Adenine-based compounds typically interact with their targets through binding to adenosine receptors . This interaction can trigger a multitude of physiopathological effects . The compound’s interaction with its targets could potentially lead to changes in cellular metabolism, given the role of adenosine in cellular metabolism .
Biochemical Pathways
For instance, they play a role in the NAD (P)-dependent oxidation of aldehydes to carboxylic acids, participating in detoxification, biosynthesis, antioxidant, and regulatory functions . They are also involved in the de novo pathway and the salvage pathway of NAD+ biosynthesis .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests it may have good bioavailability
Result of Action
Adenine base editors, which are related compounds, have been shown to chemically convert the a:t base pair to g:c in the genome, enabling precise point mutations without creating double-strand breaks . This suggests that 3-Ethyl-d5-adenine may have similar effects at the molecular and cellular level.
Propiedades
IUPAC Name |
3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZTXNQITCBSCJ-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N)C2=C1N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661951 |
Source


|
| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147028-85-1 |
Source


|
| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

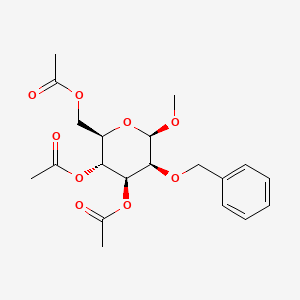

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
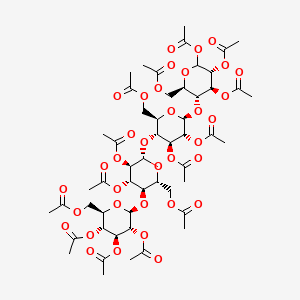
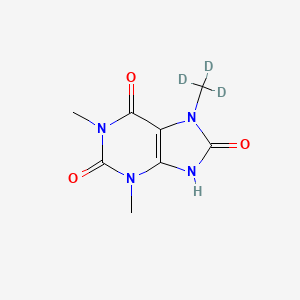

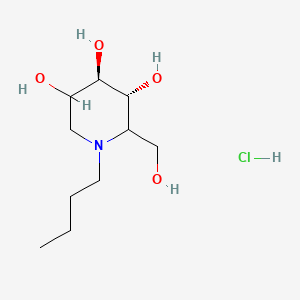

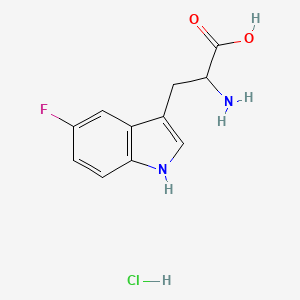
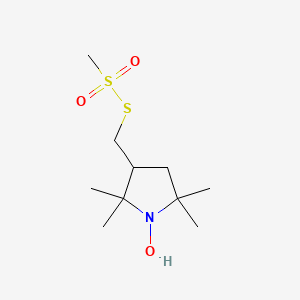
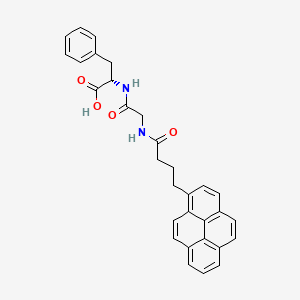
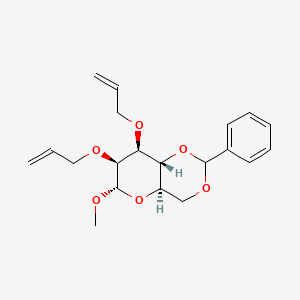
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)
